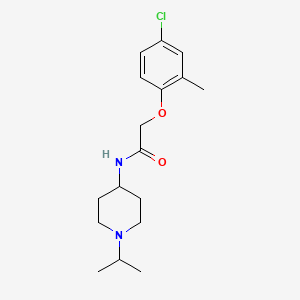

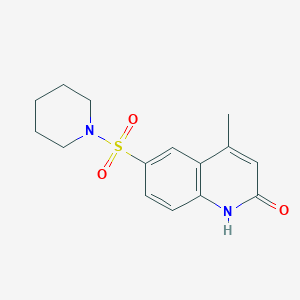

2-(4-chloro-2-methylphenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves the reaction of specific chloroacetamide derivatives with various phenols or phenol derivatives in the presence of solvents like N,N-dimethylformamide (DMF) and catalysts such as anhydrous potassium carbonate. For instance, a similar compound, N-methyl-2-(4-phenoxyphenoxy)acetamide, was synthesized through a reaction involving N-methylchloroacetamide and 4-phenoxyphenol, achieving yields beyond 85% under optimal conditions, which includes reaction temperatures of 75-85°C and a reaction time of 4 hours (He Xiang-qi, 2007).

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied through techniques such as crystallography, revealing details about their conformation and stability. For instance, the crystal structure of a similar H2-receptor antagonist was analyzed, showing the molecules' extended conformations and suggesting the importance of molecular conformation for its activity (Y. In et al., 1988).

Chemical Reactions and Properties

Chemical reactions involving compounds of similar structure can result in various derivatives, demonstrating a wide range of chemical behaviors. The reactions often involve interaction with aromatic amines or other reagents under specific conditions to yield novel scaffolds, elucidated through elemental and spectral analyses (Mahmoud Arafat et al., 2022).

Mécanisme D'action

Target of Action

Similar compounds have been found to exhibit potent binding inhibition activity against certain receptors such as the corticotropin-releasing factor 1 (crf1) receptor .

Mode of Action

It is suggested that it may function similarly to artificial growth hormones . It can be absorbed by the roots, stems, and leaves of plants. In monocotyledonous plants, it is easily metabolized and loses its toxicity. Dicotyledonous plants cannot metabolize it, leading to leaf twisting, root deformation, and eventually death due to the loss of the ability to absorb water and nutrients .

Biochemical Pathways

It is known that similar compounds can affect a broad range of functional groups and transformations, including oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations .

Pharmacokinetics

It is noted that similar compounds are rapidly metabolized by human hepatic microsomes .

Result of Action

It is suggested that the compound may cause leaf twisting and root deformation in dicotyledonous plants, leading to their eventual death .

Propriétés

IUPAC Name |

2-(4-chloro-2-methylphenoxy)-N-(1-propan-2-ylpiperidin-4-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25ClN2O2/c1-12(2)20-8-6-15(7-9-20)19-17(21)11-22-16-5-4-14(18)10-13(16)3/h4-5,10,12,15H,6-9,11H2,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRQWRSSQAUUJCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2CCN(CC2)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chloro-2-methylphenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-bromo-4,6-difluorophenyl)acetamide](/img/structure/B4748932.png)

![1'-allyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4748936.png)

![N-[1-[(benzylamino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide](/img/structure/B4748963.png)

![2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B4748964.png)

![2-({[4-(acetylamino)phenyl]sulfonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4748972.png)

![ethyl 4-{[({5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetyl]amino}benzoate](/img/structure/B4748975.png)

![N-allyl-1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4748979.png)

![N-{[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}methionine](/img/structure/B4748987.png)

![2-(1-(3-methylbutyl)-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B4748988.png)

![[2-(2,3-dimethylphenoxy)ethyl]amine hydrochloride](/img/structure/B4749014.png)